Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13305609
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H20ClNO4 |
---|---|
Molecular Weight | 325.79 g/mol |
IUPAC Name | (3S,4R)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 |
Standard InChI Key | PGJXFBYJBMDMRZ-NWDGAFQWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl |
SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |
Introduction
Structural and Stereochemical Features
Core Architecture
The pyrrolidine ring adopts a five-membered saturated structure, with the Boc group (-O(C(CH))CO-) protecting the nitrogen at position 1. The 2-chlorophenyl group at position 4 introduces steric and electronic effects due to its ortho-substitution, while the carboxylic acid at position 3 enables hydrogen bonding and salt formation. The trans-configuration ensures that the Boc and 2-chlorophenyl groups occupy opposite faces of the pyrrolidine plane, minimizing steric clashes.
Stereochemical Confirmation
X-ray crystallography remains the gold standard for confirming the trans-configuration. For analogous bromophenyl derivatives, single-crystal diffraction has resolved bond angles (e.g., C3-C4-N1-C2 torsion angles of ~170°) and interatomic distances (e.g., 1.54 Å for C-N bonds). Chiral HPLC using amylose-based columns further verifies enantiopurity, with retention times differing by 2–4 minutes for trans vs. cis isomers.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves four principal steps (Figure 1):
Step 1: Pyrrolidine Ring Formation
Cyclization of γ-amino ketones or esters via intramolecular aldol condensation yields the pyrrolidine scaffold. For example, heating methyl 4-amino-2-chlorophenylbutanoate at 120°C in toluene with p-toluenesulfonic acid achieves 85% cyclization efficiency.
Step 2: Boc Protection
Treatment with di-tert-butyl dicarbonate (BocO) and 4-dimethylaminopyridine (DMAP) in dichloromethane introduces the Boc group, achieving >95% yield under inert conditions.
Step 3: Carboxylation
Oxidation of a hydroxymethyl intermediate (e.g., using Jones reagent) or carboxylation with CO under high pressure (5 atm, 60°C) generates the carboxylic acid moiety.
Step 4: Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, critical for pharmaceutical applications.
Industrial-Scale Optimization
Continuous flow reactors enhance throughput, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., switching from THF to 2-MeTHF) improves sustainability, with E-factors reduced to <15.
Physicochemical Properties
Thermodynamic Stability
The 2-chlorophenyl group induces steric strain, lowering melting points (mp 112–115°C) compared to para-substituted analogues (mp 128–130°C). The Boc group enhances solubility in apolar solvents (logP 2.8 vs. 1.9 for unprotected analogues).
Table 1: Comparative Physicochemical Data
Property | 2-Chlorophenyl Derivative | 4-Bromophenyl Analogue |
---|---|---|
Molecular Weight (g/mol) | 324.78 | 369.24 |
logP | 2.8 | 3.1 |
Melting Point (°C) | 112–115 | 128–130 |
Solubility (mg/mL, HO) | 0.45 | 0.12 |
Spectroscopic Signatures
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H NMR (400 MHz, CDCl): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, NH), 3.98 (m, 1H, H-3), 3.45 (m, 1H, H-4).
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IR (cm): 1720 (C=O, Boc), 1685 (C=O, acid), 750 (C-Cl).
Biological and Pharmacological Relevance
Drug Discovery Applications
The compound serves as a precursor to protease inhibitors and kinase modulators. For example, its incorporation into peptidomimetics improves oral bioavailability by 30% compared to linear peptides. The 2-chlorophenyl group enhances target affinity via π-π stacking with aromatic residues (e.g., Phe360 in thrombin).
Mechanistic Insights
In vivo deprotection of the Boc group yields a primary amine, which interacts with biological targets. The carboxylic acid facilitates salt formation (e.g., sodium or lysine salts), optimizing pharmacokinetics. Ortho-chloro substitution reduces metabolic clearance by 20% compared to para-substituted derivatives.
Industrial and Environmental Considerations
Scalability and Cost
Bulk synthesis costs ~$120/g at lab scale, reducible to $45/g via flow chemistry. Catalyst recycling (e.g., Pd/C recovery) cuts metal waste by 70%.
Environmental Impact
Green metrics:
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PMI (Process Mass Intensity): 18.2 (vs. industry avg. 25).
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E-factor: 14.5 (solvents account for 85% of waste).
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